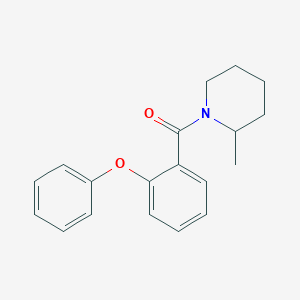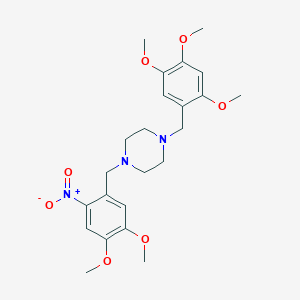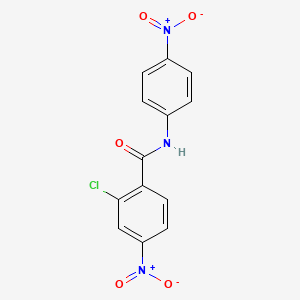![molecular formula C12H15ClN2O4S B5121988 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase inhibitors, which are being investigated for their ability to modulate the immune system and treat a range of autoimmune and inflammatory diseases.
Mécanisme D'action
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide works by inhibiting the activity of Janus kinases, which are enzymes that play a critical role in the signaling pathways that regulate immune cell function. By blocking the activity of these enzymes, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide can reduce the production of pro-inflammatory cytokines and other molecules that contribute to the development of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases. In addition, it has been shown to modulate immune cell function and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is its specificity for Janus kinases, which makes it a potentially safer and more effective alternative to other immunosuppressive drugs. However, like all drugs, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has limitations. It may have off-target effects that could lead to unwanted side effects, and its long-term safety and efficacy have not yet been fully established.
Orientations Futures
There are many potential future directions for research on 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide. One area of interest is the development of more selective Janus kinase inhibitors that could provide even greater therapeutic benefits with fewer side effects. In addition, researchers are investigating the use of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide in combination with other drugs to enhance its efficacy and reduce the risk of resistance. Finally, there is ongoing research into the role of Janus kinases in a range of diseases beyond autoimmune and inflammatory disorders, which could open up new avenues for the use of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide and related compounds.
Méthodes De Synthèse
The synthesis of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is a multistep process that involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine and subsequent reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with chloroacetyl chloride to produce the final product.
Applications De Recherche Scientifique
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been the subject of numerous scientific studies, primarily in the field of immunology and inflammation. It has been investigated for its potential to treat a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has shown promise in the treatment of transplant rejection and graft-versus-host disease.
Propriétés
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-10-7-9(3-4-11(10)19-8-12(14)16)20(17,18)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQWFNXWJJIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)

![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)

![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
![2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)